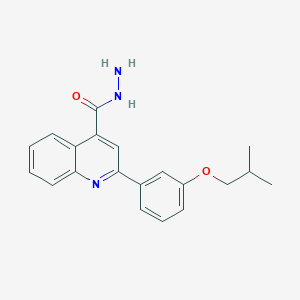

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide

Description

Properties

IUPAC Name |

2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-13(2)12-25-15-7-5-6-14(10-15)19-11-17(20(24)23-21)16-8-3-4-9-18(16)22-19/h3-11,13H,12,21H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACFTLVXJJSZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide involves several steps. Typically, the synthetic route includes the reaction of 3-isobutoxybenzaldehyde with 2-aminobenzophenone to form an intermediate, which is then cyclized to produce the quinoline derivative. The final step involves the reaction of the quinoline derivative with hydrazine hydrate to form the carbohydrazide . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Chemical Reactions Analysis

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts . The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:

Chemistry: It is used in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Quinoline-4-carbohydrazide derivatives are extensively studied for antimicrobial, anticancer, and anti-inflammatory activities. Below is a systematic comparison of 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide with structurally related analogs:

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the phenyl ring (e.g., halogens, alkoxy groups) and modifications to the hydrazide moiety. These changes influence physicochemical properties such as lipophilicity , polarity , and water solubility , which correlate with bioavailability and target binding.

Table 1: Structural and Physicochemical Comparison

Notes:

- Lipophilicity (logP) : The bromophenyl derivative exhibits higher logP due to the hydrophobic bromine atom, while ethoxy and propoxy groups reduce logP slightly .

- Water Solubility : The isobutoxyphenyl analog has lower solubility compared to ethoxyphenyl derivatives, likely due to increased steric hindrance .

Antimicrobial Activity

- 2-(4-Bromophenyl)quinoline-4-carbohydrazide: Demonstrated potent inhibition of microbial DNA gyrase (IC₅₀: 0.8–2.4 µM) through hydrogen bonding with key residues (e.g., Asp81, Thr173) in S. aureus .

- 2-(4-Chlorophenyl)quinoline-4-carbohydrazide: Exhibited moderate antibacterial activity (MIC: 8–16 µg/mL) against E. coli and S. aureus but lower potency than bromophenyl analogs .

- Schiff base derivatives (e.g., benzofuran-indole hybrids): Showed antitubercular activity (MIC: 1.56 µg/mL) via interactions with mycobacterial enzymes .

Hypothesis for 3-Isobutoxyphenyl analog : The bulky isobutoxy group may enhance membrane permeability but reduce binding to compact enzyme active sites compared to smaller substituents like Br or Cl .

Anticancer Activity

- Chalcone hybrids (e.g., 9a–t): Cytotoxicity against breast cancer cells (IC₅₀: 5–10 µM) via EGFR inhibition and apoptosis induction .

- Cis-vinyl triamide derivatives : Activated caspase-3 and inhibited EGFR-TK (IC₅₀: 0.9 µM) .

Hypothesis : The isobutoxyphenyl group’s lipophilicity may improve cellular uptake, but its steric effects could hinder interactions with kinase ATP-binding pockets .

Biological Activity

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide is a compound characterized by its unique structure, which includes a quinoline ring system substituted with an isobutoxy group and a carbohydrazide moiety. Its molecular formula is , with a molar mass of approximately 335.4 g/mol. While the biological activity of this specific compound has not been extensively studied, related quinoline derivatives have shown promising biological properties, including antimicrobial and anticancer activities.

Structural Characteristics

The structural features of this compound are crucial for its biological activity. The isobutoxy substitution may influence its solubility and interaction with biological targets. A comparative analysis with similar compounds reveals the following:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide | Methoxy group instead of isobutoxy | Antimicrobial activity |

| 2-(3-Isopropoxyphenyl)quinoline-4-carbohydrazide | Isopropoxy group | Anticancer properties |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Bromine substitution | Potential enzyme inhibitor |

This table highlights how variations in substituents can affect the biological activities of quinoline derivatives.

Antimicrobial Properties

Quinoline derivatives, including those with carbohydrazide moieties, have been investigated for their antimicrobial properties. Although specific data on this compound is lacking, studies on related compounds indicate that they can exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to this class have shown effectiveness against Staphylococcus aureus and Escherichia coli .

The precise mechanism of action for this compound remains unknown due to insufficient research. However, studies on related compounds suggest that quinolines may act by interacting with specific enzymes or receptors within microbial cells or cancer cells, leading to disrupted cellular functions .

Case Studies and Research Findings

- Antimicrobial Activity Study : A study examining the antibacterial effects of various quinoline derivatives found that those with specific substituents exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria . This suggests that structural modifications can significantly impact efficacy.

- Anticancer Evaluation : Research on related quinoline derivatives indicated that compounds with strong electron-donating groups showed higher cytotoxicity against cancer cell lines . This finding supports the hypothesis that this compound may also possess similar properties.

Q & A

Q. What are the standard synthetic routes for 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide, and how can intermediates be characterized?

The compound is typically synthesized via a multi-step protocol involving:

Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acid catalysis.

Hydrazide introduction : Reaction of the quinoline-4-carboxylate ester with hydrazine hydrate (e.g., reflux in ethanol for 6–8 hours).

Functionalization : Coupling with 3-isobutoxyphenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Characterization methods :

Q. What are the recommended protocols for evaluating the compound’s antimicrobial activity in vitro?

- Bacterial strains : Use standard ATCC strains (e.g., E. coli, S. aureus) and clinical isolates.

- Assay design :

- Broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration).

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Synergy testing with β-lactams or fluoroquinolones via checkerboard assays.

- Positive controls : Ciprofloxacin (for Gram-negative) and Vancomycin (for Gram-positive).

Note : Recent studies highlight DNA gyrase inhibition as a potential mechanism, validated via in silico docking (PDB ID: 1KZN) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the hydrazide intermediate in large-scale synthesis?

Critical factors include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require post-reaction purification via column chromatography .

- Catalyst systems : Transition-metal catalysts (e.g., Pd/C for Suzuki coupling) improve regioselectivity of the isobutoxyphenyl group .

- Temperature control : Reflux in ethanol (80°C) minimizes side products like Schiff bases .

- DOE (Design of Experiments) : Optimize molar ratios (hydrazine:ester = 1.2:1) and reaction time (6–8 hours) to achieve >85% yield .

Q. How should contradictory cytotoxicity data between cell lines be analyzed?

Contradictions may arise from:

- Cell line variability : Check p53 status (e.g., HCT-116 vs. HepG2) and membrane transporter expression (e.g., P-gp efflux).

- Assay interference : Address false positives via:

- Resazurin assay validation (compare with MTT results).

- ROS scavengers (e.g., NAC) to confirm apoptosis vs. necrosis .

- Structural analogs : Compare with 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives, which show IC50 variability (2–50 µM) depending on substituent electronegativity .

Q. What computational strategies are recommended for predicting off-target interactions of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against human kinases (e.g., EGFR, VEGFR) due to quinoline’s ATP-binding affinity.

- ADMET profiling : Predict hepatotoxicity (CYP3A4 inhibition) and plasma protein binding (>90% suggests limited bioavailability) .

- MD simulations : Validate binding stability (≥50 ns trajectories) for DNA gyrase targets .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

Q. What are the best practices for validating antioxidant activity claims?

- Multi-assay approach : Combine DPPH radical scavenging, FRAP, and ORAC assays to avoid method-specific biases .

- Positive controls : Use Trolox or ascorbic acid; report IC50 in µM.

- Mechanistic studies :

- Electron paramagnetic resonance (EPR) to detect radical quenching.

- Cellular antioxidant activity (CAA) in HepG2 cells to assess bioavailability .

Q. How should stability studies be designed for long-term storage of the compound?

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks.

- Analytical monitoring :

- HPLC purity (>95% required).

- LC-MS to identify degradation products (e.g., hydrolysis to quinoline-4-carboxylic acid) .

- Storage recommendations : -20°C in amber vials under argon; avoid aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.